1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol

Description

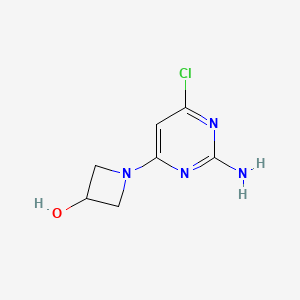

1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol is a heterocyclic compound featuring a pyrimidine ring substituted with amino and chloro groups at positions 2 and 6, respectively, linked to an azetidin-3-ol moiety.

Properties

Molecular Formula |

C7H9ClN4O |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

1-(2-amino-6-chloropyrimidin-4-yl)azetidin-3-ol |

InChI |

InChI=1S/C7H9ClN4O/c8-5-1-6(11-7(9)10-5)12-2-4(13)3-12/h1,4,13H,2-3H2,(H2,9,10,11) |

InChI Key |

DKGAQJKWYKFOJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC(=NC(=N2)N)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-chloro-4,6-diaminopyrimidine with suitable reagents.

Substitution Reactions: The amino and chlorine substituents are introduced through substitution reactions

Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be synthesized through cyclization reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and chlorine substituents can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Synthesis and Properties

The synthesis of 1-(2-Chloropyrimidin-4-yl)azetidin-3-ol can be achieved through several methods, utilizing reagents like reducing agents such as lithium aluminum hydride, or oxidizing agents like potassium permanganate.

Potential Biological Activities

1-(2-Chloropyrimidin-4-yl)azetidin-3-ol exhibits potential biological activities, particularly in medicinal chemistry. Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) of pyrimidine-4-carboxamides has been explored as inhibitors of NAPE-PLD . Researchers have found that different combinations of substituents on the pyrimidine core can result in varying degrees of activity . Azetidines have remained very potent in biochemical TR-FRET assays, but there was a small general decrease in cellular potency compared to six-membered cyclic amines .

Applications in Imaging

Lactate Chemical Exchange Saturation Transfer (LATEST) imaging, a chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) method, is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution . This technique has potential applications in the diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .

Antibacterial Materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|---|

| 1-(2-Amino-6-chloropyrimidin-4-yl)azetidin-3-ol | Pyrimidine | 2-NH₂, 6-Cl, 4-azetidin-3-ol | C₇H₉ClN₄O | 214.63* | Not provided |

| 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol | Pyridine | 6-NO₂, 3-azetidin-3-ol | C₈H₁₀N₂O₃ | 182.18 | Not provided |

| 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol | Pyrimidine | 5-Br, 2-azetidin-3-ol | C₇H₈BrN₃O | 246.06 | 2402830-52-6 |

| 2-Amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one | Pyrimidine | 2-NH₂, 6-(chloropyridinylmethyl) | C₁₁H₁₁ClN₆O | 294.70 | Not provided |

Notes:

- *Calculated based on molecular formula.

- Structural differences in substituents (e.g., nitro vs. amino, bromo vs. chloro) significantly alter reactivity and solubility.

- Bromine in 1-(5-bromopyrimidin-2-yl)azetidin-3-ol () increases molecular weight and may confer higher lipophilicity than the chloro analog, impacting membrane permeability in drug design .

Key Observations :

- The synthesis of 1-(6-nitro-pyridin-3-yl)-azetidin-3-ol () demonstrates challenges in achieving high yields (29%), likely due to steric hindrance or competing side reactions. The target compound’s synthesis may face similar hurdles, especially in introducing both amino and chloro groups regioselectively .

- Commercial availability of 1-(5-bromopyrimidin-2-yl)azetidin-3-ol () suggests scalability for brominated analogs, whereas chloro derivatives might require specialized routes .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The patent for 1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol () highlights the therapeutic relevance of azetidin-3-ol derivatives. The target compound’s amino and chloro substituents could enhance target binding (e.g., kinase inhibition) compared to nitro or bromo analogs .

- Crystallographic Insights: Structural analogs like 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one () are analyzed via X-ray diffraction (using SHELX software, ), revealing hydrogen-bonding networks critical for stability. The target compound’s amino and hydroxyl groups likely promote similar intermolecular interactions .

Q & A

Q. Key Considerations :

- Reagents : Ethyl chloroacetate, K₂CO₃, and Pd-based catalysts (for cross-coupling).

- Conditions : Reflux in aprotic solvents (e.g., DMF, THF) at 80–100°C for 6–12 hours.

- Yield Optimization : Adjust stoichiometry of the chloropyrimidine precursor to azetidine (1:1.2 molar ratio) to minimize side products .

Basic Question: How should researchers purify and characterize this compound?

Answer:

Purification :

Q. Characterization :

Advanced Question: What advanced techniques validate stereochemical configuration and structural integrity?

Answer:

X-ray Crystallography : Resolve the 3D structure to confirm azetidine ring puckering and pyrimidine-azetidine dihedral angles. For example, related pyrimidine derivatives show C–N bond lengths of 1.34 Å and bond angles of 120° .

2D NMR : Use NOESY to detect spatial proximity between the azetidine OH and pyrimidine NH₂ groups.

Dynamic HPLC : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to assess enantiopurity .

Advanced Question: How can researchers reconcile contradictory bioactivity data in enzyme inhibition studies?

Answer:

Contradictions may arise from assay conditions or impurities. Mitigation strategies:

Orthogonal Assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and enzymatic activity assays.

Purity Verification : Re-test batches with ≥98% purity (HPLC) to exclude confounding byproducts.

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., kinases or phosphatases). Adjust experimental conditions (pH, ionic strength) to match in silico parameters .

Advanced Question: What methodologies identify pharmacological targets for this compound?

Answer:

Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM. Prioritize targets with >50% inhibition.

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.

CRISPR-Cas9 Knockout : Validate target relevance by deleting candidate genes (e.g., EGFR, PI3K) and assessing loss of compound efficacy .

Advanced Question: How can researchers assess physicochemical stability under varying conditions?

Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition at 25–300°C (heating rate: 10°C/min).

Forced Degradation Studies :

- Acidic : 0.1 M HCl at 40°C for 24 hours.

- Oxidative : 3% H₂O₂ at 25°C for 48 hours.

- Monitor degradation by UPLC-MS.

Long-Term Storage : Store at –20°C in amber vials under argon; stability >12 months confirmed by HPLC .

Advanced Question: What statistical approaches resolve variability in dose-response data?

Answer:

Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀.

Bootstrap Resampling : Perform 1,000 iterations to estimate 95% confidence intervals for potency values.

ANOVA with Tukey’s Test : Compare multiple experimental groups (e.g., different cell lines) to identify significant outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.